molecular formula C12H18ClNO5 B13132206 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoicacidhydrochloride

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoicacidhydrochloride

Cat. No.: B13132206
M. Wt: 291.73 g/mol
InChI Key: LFCQPSSAJMFXMQ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO5·HCl. It is a derivative of propanoic acid and features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, as well as an amino group at the 3 position of the propanoic acid chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 3,4,5-trimethoxyphenethylamine.

    Amination: The phenethylamine undergoes an amination reaction with acrylonitrile to form 3-amino-3-(3,4,5-trimethoxyphenyl)propionitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.

    3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.

Uniqueness

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of three methoxy groups on the phenyl ring and an amino group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18ClNO5

Molecular Weight

291.73 g/mol

IUPAC Name

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO5.ClH/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3;/h4-5,8H,6,13H2,1-3H3,(H,14,15);1H

InChI Key

LFCQPSSAJMFXMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N.Cl

Origin of Product

United States

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